

Cyclohexanone-d10: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: **Cyclohexanone-d10**

Cat. No.: **B056445**

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An in-depth examination of the physical, chemical, and analytical characteristics of **Cyclohexanone-d10**, a vital tool in modern research and development.

This technical guide provides a detailed overview of **Cyclohexanone-d10** (C6D10O), a deuterated isotopologue of cyclohexanone. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work. This document covers the core physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and its primary applications, particularly as an internal standard in mass spectrometry-based quantification.

Core Physical and Chemical Characteristics

Cyclohexanone-d10 is a stable, non-radioactive isotopically labeled compound where all ten hydrogen atoms of the cyclohexanone molecule have been replaced with deuterium. This substitution results in a significant mass shift, making it an ideal internal standard for quantitative analysis. Its physical and chemical properties are largely similar to its non-deuterated counterpart, with minor differences arising from the isotopic substitution.

Table 1: Physical and Chemical Properties of **Cyclohexanone-d10**

Property	Value
Chemical Formula	C ₆ D ₁₀ O
Molecular Weight	108.20 g/mol
CAS Number	51209-49-5
Appearance	Colorless to light yellow liquid
Density	1.044 g/mL at 25 °C
Boiling Point	155 °C (lit.)
Melting Point	-47 °C (lit.)
Flash Point	47 °C (closed cup)
Refractive Index (n _{20/D})	1.45 (lit.)
Isotopic Purity	≥98 atom % D

Synthesis of Cyclohexanone-d10

The synthesis of **Cyclohexanone-d10** is typically achieved through the oxidation of its deuterated precursor, Cyclohexanol-d12. While a specific, detailed protocol for the synthesis of **Cyclohexanone-d10** is not readily available in the searched literature, a well-established method for the oxidation of cyclohexanol to cyclohexanone can be adapted. The following protocol is based on the oxidation of unlabeled cyclohexanol using sodium dichromate and sulfuric acid.[\[1\]](#)

Experimental Protocol: Oxidation of Cyclohexanol-d12

Materials:

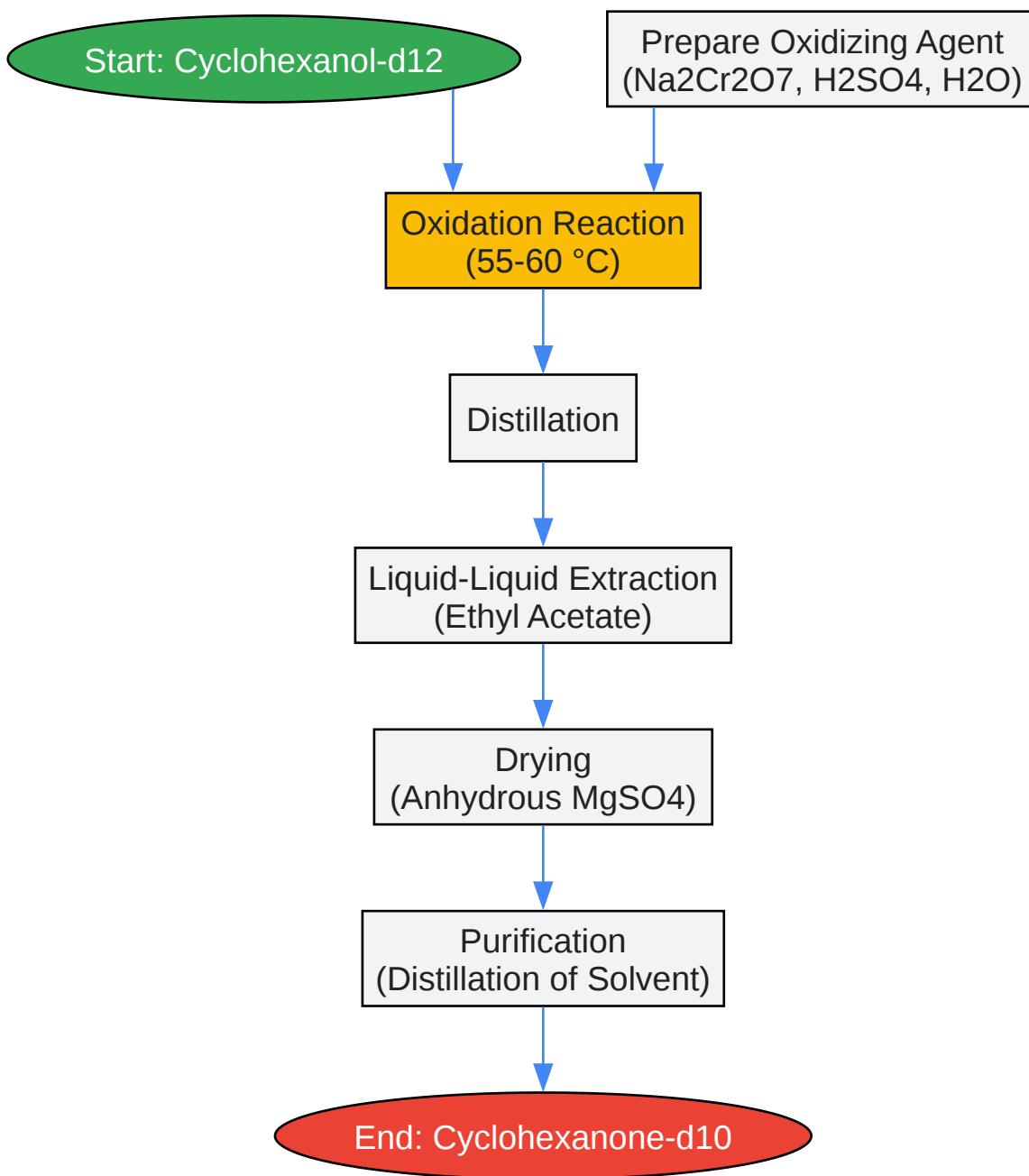
- Cyclohexanol-d12
- Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)
- Concentrated sulfuric acid (H₂SO₄)
- Deionized water

- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO_4)
- Sodium chloride (NaCl)

Procedure:

- Preparation of the Oxidizing Solution: In a beaker, dissolve sodium dichromate dihydrate in deionized water. With continuous stirring, slowly and carefully add concentrated sulfuric acid. Allow the mixture to cool to room temperature.
- Oxidation Reaction: Place Cyclohexanol-d12 in a conical flask. Add the prepared dichromate solution to the flask in one portion, ensuring thorough mixing by swirling. The temperature of the reaction mixture will rise. Maintain the temperature between 55-60 °C by cooling the flask in a cold water bath as needed.
- Reaction Completion: Once the exothermic reaction subsides, allow the mixture to stand for approximately one hour with occasional swirling to ensure the reaction goes to completion.
- Isolation of the Product: Transfer the reaction mixture to a round-bottom flask and add deionized water. Set up a distillation apparatus and distill the mixture until approximately one-third of the initial volume has been collected. The distillate will consist of two layers.
- Extraction: Transfer the distillate to a separatory funnel and saturate the aqueous layer with sodium chloride to reduce the solubility of the **cyclohexanone-d10**. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine all organic layers.
- Drying and Purification: Dry the combined organic extracts over anhydrous magnesium sulfate for at least 5 minutes. Filter the solution into a pre-weighed, dry round-bottom flask. Remove the ethyl acetate by distillation on a steam bath. The remaining liquid is the **Cyclohexanone-d10** product.

Diagram 1: Synthesis Workflow of **Cyclohexanone-d10**

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Caption: Workflow for the synthesis of **Cyclohexanone-d10** from Cyclohexanol-d12.

Analytical Characterization

The purity and identity of **Cyclohexanone-d10** are critical for its applications. The primary analytical techniques used for its characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure and determine the isotopic enrichment of **Cyclohexanone-d10**.

- ^1H -NMR: In a fully deuterated compound like **Cyclohexanone-d10**, the proton NMR spectrum should show a significant reduction or absence of signals corresponding to the cyclohexyl protons. Any residual proton signals can be used to quantify the isotopic purity.
- ^{13}C -NMR: The ^{13}C -NMR spectrum of **Cyclohexanone-d10** will show characteristic peaks for the carbonyl carbon and the deuterated methylene carbons. The signals for the deuterated carbons will appear as multiplets due to coupling with deuterium. A video explaining the ^1H -NMR and ^{13}C -NMR of unlabeled cyclohexanone can be a useful reference for understanding the expected peak positions.[2]
- ^2H -NMR: Deuterium NMR directly observes the deuterium nuclei, providing a definitive confirmation of deuteration and allowing for the quantification of deuterium at each position.

Table 2: Predicted ^{13}C -NMR Chemical Shifts for **Cyclohexanone-d10**

Carbon Atom	Predicted Chemical Shift (ppm)
C=O	~210
C-2, C-6 (CD ₂)	~42
C-3, C-5 (CD ₂)	~27
C-4 (CD ₂)	~25

Note: Chemical shifts are approximate and based on the spectrum of unlabeled cyclohexanone. The actual shifts may vary slightly due to isotope effects.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the chemical and isotopic purity of **Cyclohexanone-d10**. The gas chromatogram provides information on the chemical purity,

while the mass spectrum confirms the molecular weight and provides insights into the isotopic distribution.

3.2.1. Experimental Protocol: GC-MS Analysis

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8890 GC and 5977B MSD).[3]
- Capillary column: A non-polar column such as a HP-5MS is suitable.[3]

GC Conditions (Example):

- Injector Temperature: 250 °C
- Oven Program:
 - Initial temperature: 40 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 200 °C
 - Hold: 5 minutes at 200 °C
- Carrier Gas: Helium
- Injection Mode: Split

MS Conditions:

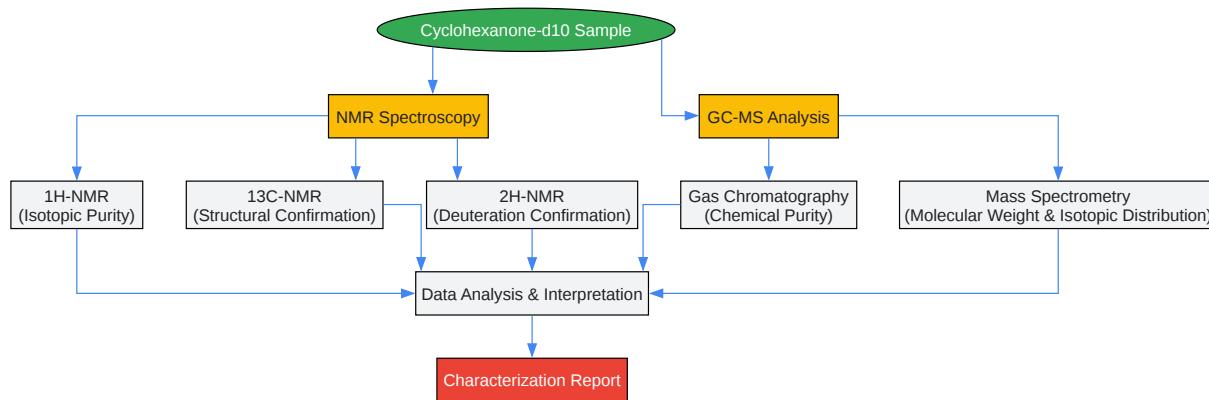
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Range: m/z 30-200

3.2.2. Mass Spectrum and Fragmentation Pattern

The mass spectrum of **Cyclohexanone-d10** is expected to show a molecular ion peak ($[M]^{+}$) at m/z 108. The fragmentation pattern will be analogous to that of unlabeled cyclohexanone, with the major fragments shifted by the mass of the incorporated deuterium atoms. The

fragmentation of cyclic ketones is primarily driven by alpha-cleavage.[4] For unlabeled cyclohexanone, a characteristic base peak is observed at m/z 55.[4] For **Cyclohexanone-d10**, a corresponding deuterated fragment would be expected.

Diagram 2: Analytical Workflow for **Cyclohexanone-d10** Characterization



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Caption: Workflow for the analytical characterization of **Cyclohexanone-d10**.

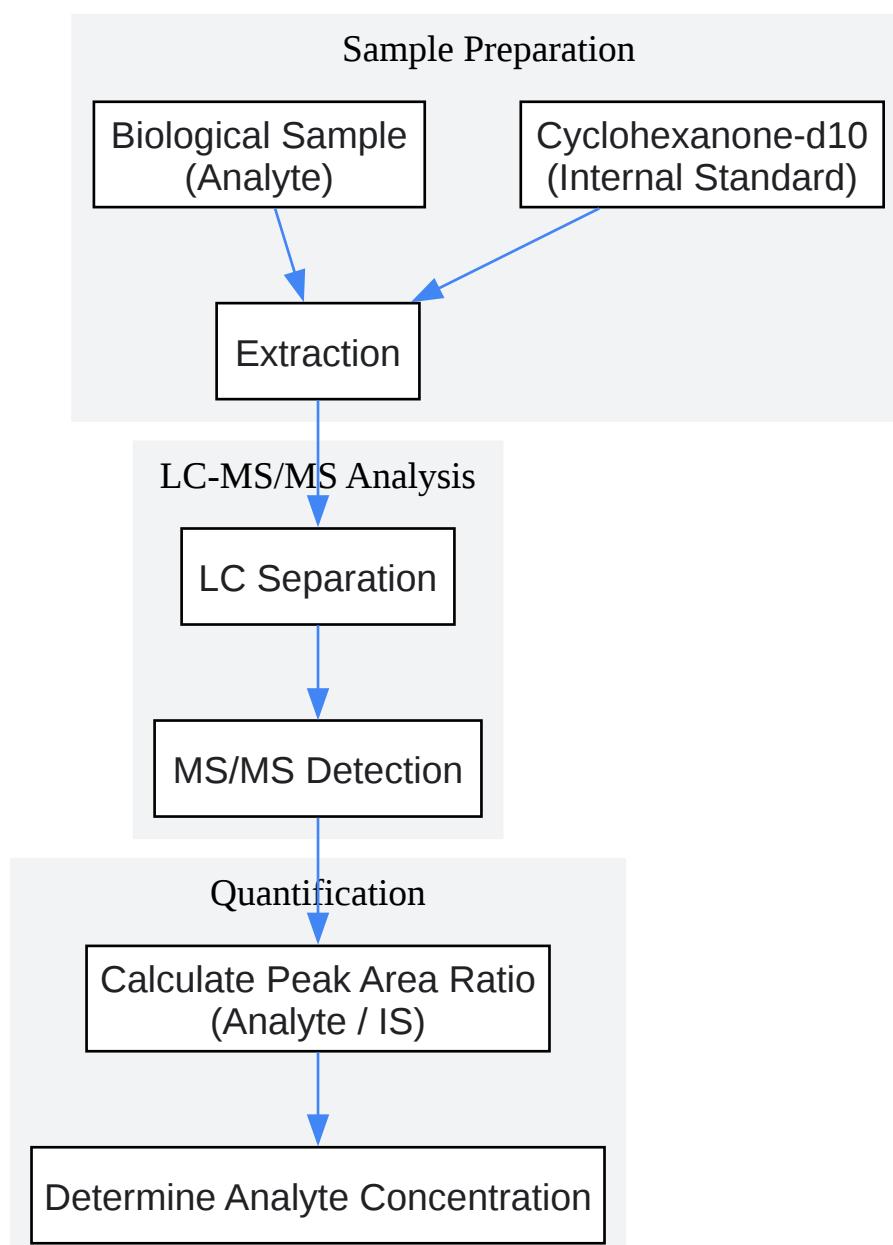
Applications in Research and Drug Development

The primary application of **Cyclohexanone-d10** is as an internal standard in quantitative analysis using isotope dilution mass spectrometry (IDMS).[5][6] Its use is particularly prevalent in pharmacokinetic and drug metabolism studies.

Internal Standard in LC-MS/MS Analysis

In LC-MS/MS-based bioanalysis, a known amount of the deuterated internal standard is added to all samples, calibration standards, and quality controls. Because the deuterated standard is chemically identical to the analyte, it co-elutes and experiences the same matrix effects and ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, accurate and precise quantification can be achieved, compensating for variations in sample preparation and instrument response.^{[7][8]}

Diagram 3: Use of **Cyclohexanone-d10** as an Internal Standard



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Caption: Logical flow of using **Cyclohexanone-d10** as an internal standard.

Safety and Handling

Cyclohexanone-d10 is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area. It is harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye damage.^[9] Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Table 3: Hazard Classifications for **Cyclohexanone-d10**

Hazard Class	Description
Flammable Liquid	Category 3
Acute Toxicity, Oral	Category 4
Acute Toxicity, Dermal	Category 4
Acute Toxicity, Inhalation	Category 4
Skin Irritation	Category 2
Serious Eye Damage	Category 1
Specific Target Organ Toxicity	Single Exposure, Category 3 (Respiratory system)

Source: Sigma-Aldrich

This technical guide provides a comprehensive overview of the key characteristics and applications of **Cyclohexanone-d10**. By understanding its properties and the methodologies for its use, researchers can effectively leverage this valuable tool in their scientific endeavors.

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